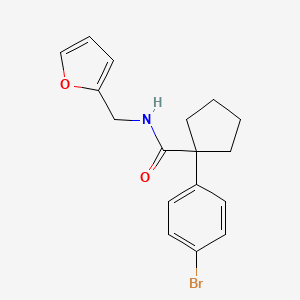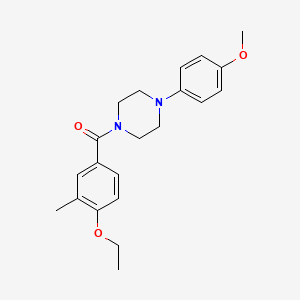![molecular formula C24H31NO3 B4578242 {3-(3-methoxybenzyl)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B4578242.png)
{3-(3-methoxybenzyl)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol
Vue d'ensemble
Description
This compound is part of a broader category of chemicals that involve complex synthesis processes and are subject to detailed molecular, physical, and chemical analyses. Its structure suggests involvement in potentially significant biochemical interactions.
Synthesis Analysis
The synthesis of related piperidinyl methanol compounds involves multi-component reactions, starting from basic materials like malononitrile, methoxybenzaldehyde, and piperidine, yielding novel compounds through one-pot synthesis methods at room temperature with a focus on efficiency and structural confirmation through various spectroscopic techniques (Wu Feng, 2011).
Molecular Structure Analysis
The crystal structure of similar compounds, determined through X-ray crystallography, reveals detailed geometry around core elements, indicating a chair conformation for the piperidine ring and providing insights into the molecular conformations and interactions within the crystal lattice (H. R. Girish et al., 2008).
Chemical Reactions and Properties
Chemical properties, including reactivity and the potential for forming diverse derivatives, are highlighted by the synthesis routes and reactions with various reagents, leading to structurally and functionally diverse outcomes. These processes are meticulously designed to manipulate the molecule's functional groups, enabling the targeted synthesis of novel derivatives with specific characteristics (J. Elix et al., 1986).
Physical Properties Analysis
The physical properties, such as crystalline structure, are crucial for understanding the compound's stability and behavior under different conditions. Crystallography studies provide valuable data on the compound's solid-state configuration, helping to predict its solubility, stability, and interaction with biological molecules (S. Prasad et al., 2015).
Chemical Properties Analysis
The compound's chemical properties, including its reactivity, functional group interactions, and potential for modification, are central to its applications in various fields. Detailed studies, such as those involving NMR spectroscopy and crystallography, shed light on these properties, offering insights into how the compound interacts with other molecules and the potential for creating targeted derivatives for specific applications (S. Naveen et al., 2007).
Applications De Recherche Scientifique
Synthesis and Characterization
- Three-component Synthesis : Novel pyridine derivatives with structural similarities were synthesized using a three-component reaction, demonstrating a method for creating complex molecules from simpler starting materials (Wu Feng, 2011).
- Structural Insights : Studies on piperazine derivatives have provided insights into the synthesis and solution structures, highlighting the importance of structural configuration in chemical reactions (J. Elix et al., 1986).
Chemical Reactivity and Protection
- Selective Cleavage of Protective Groups : Research has shown methods for selectively deprotecting trityl ethers to alcohols, an important step in the synthesis of complex molecules, without affecting other protective groups (J. Yadav & B. S. Subba Reddy, 2000).
Catalytic Applications
- Oxidation Catalysis : The catalytic oxidation of primary alcohols and hydrocarbons using encapsulated molybdenum(VI) complexes demonstrates the potential of complex molecules in catalysis, showing improved activity and stability (M. Ghorbanloo & Ali Maleki Alamooti, 2017).
DNA Binding Studies
- DNA Interaction : Complexes based on macroacyclic Schiff base ligands have been studied for their DNA binding capabilities, highlighting the biomedical research applications of such molecules (H. Keypour et al., 2020).
Propriétés
IUPAC Name |
[3-[(3-methoxyphenyl)methyl]-1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-27-22-11-5-8-20(16-22)17-24(19-26)13-7-15-25(18-24)14-6-10-21-9-3-4-12-23(21)28-2/h3-6,8-12,16,26H,7,13-15,17-19H2,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCASWJPGEVBKPS-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)CC=CC3=CC=CC=C3OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)C/C=C/C3=CC=CC=C3OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4578177.png)
![3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578183.png)
![1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine](/img/structure/B4578189.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4578197.png)

![4-oxo-N-propyl-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4578207.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4578215.png)
![methyl 2-{[({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4578219.png)
![N-Benzyl-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B4578220.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4578229.png)

![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4578246.png)